molecular formula C14H14IN3O3S B3544198 2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

Cat. No.: B3544198
M. Wt: 431.25 g/mol
InChI Key: AUBFFGXIRIUCKV-UHFFFAOYSA-N
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Description

2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide is a complex organic compound that features a combination of iodine, sulfonyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the iodination of aniline derivatives. The key steps include:

    Iodination: Aniline is reacted with iodine and a suitable oxidizing agent to introduce the iodine atom.

    Sulfonylation: The iodinated aniline is then treated with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Pyridine: The sulfonylated aniline is coupled with a pyridine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can form bonds with other aromatic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution with sodium azide would yield an azido derivative, while reduction of the sulfonyl group could yield a sulfide.

Scientific Research Applications

2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interaction of sulfonyl and pyridine groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with molecular targets such as enzymes or receptors. The iodine and sulfonyl groups can form specific interactions with amino acid residues, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide
  • methyl 2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Uniqueness

2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide stands out due to its unique combination of iodine, sulfonyl, and pyridine groups. This combination imparts distinct chemical properties and potential for diverse applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O3S/c1-22(20,21)18(13-6-4-11(15)5-7-13)10-14(19)17-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBFFGXIRIUCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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